Fmoc-Dab(Ac)-OH

Description

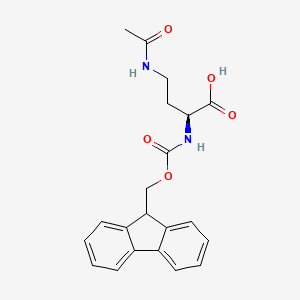

Structure

3D Structure

Properties

Molecular Formula |

C21H22N2O5 |

|---|---|

Molecular Weight |

382.4 g/mol |

IUPAC Name |

(2S)-4-acetamido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

InChI |

InChI=1S/C21H22N2O5/c1-13(24)22-11-10-19(20(25)26)23-21(27)28-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-19H,10-12H2,1H3,(H,22,24)(H,23,27)(H,25,26)/t19-/m0/s1 |

InChI Key |

SULRDUFTKVHNDO-IBGZPJMESA-N |

Isomeric SMILES |

CC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Synthetic Methodologies for Fmoc Dab Ac Oh and Analogous Diamino Acid Derivatives

Established Synthetic Routes for Fmoc-Dab(Ac)-OH Preparation

While a specific, standardized protocol for the direct synthesis of this compound is not extensively detailed in readily available literature, a highly plausible and efficient route can be constructed by analogy to the synthesis of similar derivatives, such as Fmoc-Dab(Boc)-OH. This established methodology proceeds in two key steps starting from the proteinogenic amino acid, glutamine.

Step 1: Hofmann Rearrangement of Fmoc-Gln-OH

The initial step involves the conversion of N-α-Fmoc-L-glutamine (Fmoc-Gln-OH) to N-α-Fmoc-L-2,4-diaminobutyric acid (Fmoc-Dab-OH). This is achieved through a Hofmann rearrangement, a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. The reaction is typically performed using a hypervalent iodine reagent, such as iodobenzene diacetate (DiPa), in a mixed solvent system. A patent describing the synthesis of the Boc-protected analogue utilizes a mixture of ethyl acetate, acetonitrile, and water. This transformation is known to proceed with retention of the stereochemical configuration at the α-carbon.

Step 2: Selective N-γ-Acetylation

Following the rearrangement, the resulting Fmoc-Dab-OH possesses two distinct amine groups (the α-amine, protected by Fmoc, and the free γ-amine on the side chain) and a carboxylic acid. The subsequent step is the selective acetylation of the γ-amino group. This can be accomplished by reacting Fmoc-Dab-OH with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, under carefully controlled conditions. Maintaining a specific pH is crucial to ensure that the more nucleophilic side-chain amine is acetylated in preference to the α-carboxylic acid. The reaction is often carried out in a mixed aqueous-organic solvent system, with a base like sodium hydroxide used to maintain the optimal pH range.

This two-step approach provides a logical and scalable pathway to this compound, leveraging well-understood chemical transformations and readily available starting materials.

Considerations for Stereochemical Control during this compound Synthesis

Maintaining stereochemical purity is paramount in peptide synthesis, as the biological activity of a peptide is highly dependent on its three-dimensional structure. For the synthesis of this compound, stereocontrol is typically established at the very beginning of the synthetic sequence.

The primary strategy involves the use of an enantiomerically pure starting material. The proposed synthesis begins with either Fmoc-L-Gln-OH or Fmoc-D-Gln-OH. The subsequent Hofmann rearrangement reaction is well-documented to proceed with retention of configuration at the α-stereocenter. This means that if the synthesis starts with the L-enantiomer of glutamine, the product will be the L-enantiomer of diaminobutyric acid. The final acetylation step does not involve the chiral center, and thus has no impact on its configuration. Therefore, the stereochemical integrity of the final this compound product is directly dictated by the purity of the initial Fmoc-Gln-OH. Alternative strategies for synthesizing α,β-diamino acids with high stereocontrol, such as catalytic asymmetric Mannich reactions, also exist and represent powerful tools in organic synthesis. sigmaaldrich.com

Optimization of Reaction Parameters and Purity Assessment in this compound Synthesis

Optimization of the synthetic process is crucial for maximizing yield and ensuring the high purity required for peptide synthesis building blocks. In the proposed synthesis of this compound, key parameters in both steps require careful control.

For the Hofmann rearrangement , optimization would involve adjusting the stoichiometry of the hypervalent iodine reagent, reaction temperature, and solvent composition to ensure complete conversion of the starting amide while minimizing side reactions.

For the N-γ-acetylation step , several parameters are critical:

pH Control: Maintaining the reaction mixture at a mildly basic pH (e.g., 7.5-8.5) is essential to ensure the side-chain amine is sufficiently nucleophilic for acetylation while the carboxylic acid remains largely deprotonated and less reactive.

Temperature: Conducting the reaction at low temperatures (e.g., 0-10 °C) can help control the reaction rate and prevent potential side reactions.

Reagent Stoichiometry: Careful control over the amount of acetylating agent is needed to prevent di-acetylation or other undesired modifications.

Purity Assessment is a critical final step. The purity of Fmoc-amino acids directly impacts the quality of the final synthesized peptide. merckmillipore.comgoogle.com High-Performance Liquid Chromatography (HPLC) is the standard technique for assessing the purity of the final product. A highly optimized HPLC method can separate the desired product from key potential impurities, including:

Unreacted Fmoc-Dab-OH.

The free amino acid (Dab).

Any dipeptide impurities formed during synthesis.

Enantiomeric impurities (which requires a chiral HPLC method).

The identity and structural integrity of the final this compound product are typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as mass spectrometry.

Integration of Fmoc Dab Ac Oh into Peptide Assembly Strategies

Solid-Phase Peptide Synthesis (SPPS) Methodologies Incorporating Fmoc-Dab(Ac)-OH

The Fmoc/tBu (tert-butyl) strategy is the predominant method for SPPS, and this compound is well-suited for this approach due to the orthogonal nature of its protecting groups. The Fmoc group is removed under mild basic conditions (typically piperidine), while the acetyl group on the side chain is stable to these conditions and also to the acidic cleavage conditions used to release the final peptide from the resin.

Coupling Efficiency and Reaction Kinetics in SPPS with this compound

The efficiency of coupling amino acid derivatives in SPPS is crucial for obtaining high-purity peptides. This compound, like other protected amino acids, requires activation of its carboxyl group for amide bond formation with the free amine of the growing peptide chain on the solid support. Common coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide) in combination with additives like HOBt (Hydroxybenzotriazole) or Oxyma Pure are typically employed.

While specific kinetic data for this compound coupling efficiency across all reagents are not universally detailed in readily available summaries, general principles apply. The acetyl group on the epsilon-amine is generally considered to have minimal steric hindrance compared to bulkier side-chain protecting groups, potentially contributing to good coupling kinetics. However, factors such as resin swelling, solvent choice (commonly DMF or NMP), and the specific coupling reagent and base (e.g., DIPEA or collidine) can influence reaction rates and yields. For challenging couplings, pre-activation of the amino acid or extended reaction times may be necessary. Studies on similar diamino acid derivatives, such as Fmoc-Dab(Mtt)-OH, have highlighted that some derivatives can exhibit poor coupling efficiency, necessitating optimized protocols or alternative building blocks rsc.org.

Strategies for Mitigating Side Reactions, such as Lactamization, during this compound Incorporation

Side reactions can significantly reduce the yield and purity of synthesized peptides. For this compound, potential side reactions include racemization during activation and coupling, and lactamization.

Lactamization: Lactamization, the formation of a cyclic amide, can occur if the epsilon-amino group of a diamino acid residue (or its deprotected form) reacts intramolecularly with an activated carboxyl group of an adjacent amino acid. In the case of this compound, the epsilon-amino group is protected by an acetyl group. This acetyl protection is generally stable under standard Fmoc deprotection and coupling conditions, effectively preventing direct lactamization involving the epsilon-amino group. However, if the acetyl group were to be inadvertently removed or if the synthesis involves specific conditions that could expose the epsilon-amine, lactamization could become a concern, particularly if the preceding amino acid residue is positioned appropriately for cyclization. Strategies to prevent lactamization typically involve ensuring the side-chain amine is adequately protected and using coupling conditions that minimize side reactions.

Racemization: Racemization, the loss of stereochemical integrity at the alpha-carbon, can occur during the activation of the carboxyl group. The choice of coupling reagents and the presence of bases play a critical role. Reagents like HATU and HBTU, when used with appropriate bases (e.g., DIPEA), generally promote efficient coupling with minimal racemization. However, some studies suggest that certain bases, like DIPEA, can induce racemization with specific amino acids (e.g., Fmoc-Cys(Trt)-OH) and that alternative bases like collidine might be preferable in such cases chempep.com. The acetyl group itself does not directly contribute to racemization at the alpha-carbon.

Deprotection Schemes and Compatibility with this compound in SPPS

The Fmoc group on this compound is removed using standard Fmoc deprotection reagents, most commonly a solution of piperidine (B6355638) (typically 20% in DMF or NMP) mdpi.com. This reaction cleaves the base-labile Fmoc group, liberating the alpha-amino group for the next coupling step. The acetyl group on the epsilon-amino side chain of this compound is stable under these basic deprotection conditions biosynth.comsigmaaldrich-jp.com.

After the peptide sequence is fully assembled, the entire peptide is typically cleaved from the resin and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, most commonly trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane, water, or thioanisole) sigmaaldrich.com. The acetyl group on the epsilon-amino group of the diaminobutyric acid residue is generally stable to these acidic cleavage conditions, allowing for the isolation of the peptide with the acetyl modification intact. If removal of the acetyl group is desired, specific, harsher conditions or enzymatic methods would be required, which are outside the scope of standard Fmoc SPPS cleavage.

Solution-Phase Peptide Synthesis Approaches Utilizing this compound

While SPPS is highly prevalent, solution-phase peptide synthesis (SPS) remains a viable method, particularly for synthesizing shorter peptides or for specific fragment condensations. This compound can be utilized in SPS as well. In solution, the Fmoc group can be removed using similar basic conditions (e.g., piperidine in DMF) as in SPPS. The acetyl-protected side chain offers stability during coupling reactions and subsequent deprotection steps. The choice between SPPS and SPS often depends on the peptide length, desired scale, and purification strategy.

Chemo- and Regioselective Functionalization Enabled by this compound within Peptide Sequences

The presence of the acetylated epsilon-amino group in this compound is particularly useful for achieving chemo- and regioselective functionalization within peptide sequences.

Selective Functionalization: The acetyl group serves as a stable protecting group for the epsilon-amino functionality. This means that during peptide synthesis, only the alpha-amino group (after Fmoc removal) is available for standard peptide bond formation. The epsilon-amino group remains masked by the acetyl group. This orthogonality allows for precise control over where modifications occur. For instance, if a peptide requires a modification at a specific site other than the N-terminus or the epsilon-amino group, the acetylated Dab residue can be incorporated, and its epsilon-amino group can be selectively deprotected or functionalized at a later stage if needed, without interfering with the peptide backbone elongation.

Introduction of Specific Motifs: The acetyl group itself can be a desired modification, imparting specific properties to the peptide, such as altered solubility or biological activity. Alternatively, the acetyl group can be seen as a placeholder. If the acetyl group were to be removed (e.g., by treatment with hydrazine (B178648) or other specific reagents, though this is less common than using orthogonally protected groups like Dde or Mtt), the free epsilon-amino group would be available for conjugation with various molecules, such as labels (fluorescent dyes, biotin), polymers (PEGylation), or other peptides, enabling the creation of complex peptide conjugates, branched peptides, or cyclic peptides. The stability of the acetyl group under standard Fmoc SPPS conditions ensures that this functionalization can be performed selectively at any point after the incorporation of this compound into the growing peptide chain.

Fmoc Dab Ac Oh in the Design and Construction of Advanced Peptide Systems

Peptidomimetic Design and Conformational Constraints Facilitated by Fmoc-Dab(Ac)-OH

Macrocyclization Strategies Employing this compound Derivatives

Macrocyclization is a key strategy in peptide chemistry to enhance stability, improve receptor binding, and control conformation. This compound and its related derivatives play a significant role in various macrocyclization approaches. The presence of two amino groups (one alpha and one epsilon) in the diaminobutyric acid backbone, even with the epsilon-amino group acetylated, offers potential sites for cyclization, either through direct amide bond formation or via more complex linking strategies. While the acetyl group might limit direct amine reactivity, the inherent structure of Dab derivatives can be leveraged. For example, research has explored cyclization strategies involving diaminobutyric acid residues to form lactam rings, which are crucial for creating constrained cyclic peptides nih.govmdpi.compeptide.comrsc.orgresearchgate.net. The Fmoc-protection strategy is compatible with solid-phase peptide synthesis (SPPS), a common platform for assembling linear peptide precursors prior to cyclization. Studies on cyclic peptides often involve Fmoc-protected amino acids, and derivatives of diaminobutyric acid are frequently employed to introduce specific structural constraints or to serve as points for cyclization mdpi.comthieme-connect.comresearchgate.net.

Bioconjugation and Site-Specific Labeling Mediated by this compound Functionalities

The dual functionality of diaminobutyric acid derivatives makes them valuable for bioconjugation and site-specific labeling. While this compound has its side-chain amine acetylated, the underlying diaminobutyric acid structure provides a scaffold that can be further modified or used in strategies where specific amino groups are targeted. For instance, related diaminobutyric acid derivatives, such as Fmoc-Dab(Boc)-OH or Fmoc-Dab(Dde)-OH, are widely used to introduce amino functionalities for subsequent conjugation with labels, drugs, or other biomolecules thieme-connect.comresearchgate.netsigmaaldrich.comchemrxiv.org. The acetyl group in this compound itself represents a modification that can influence the properties of the resulting peptide conjugate. Furthermore, the general utility of diaminobutyric acid in creating peptide-nucleic acid (PNA) copolymers highlights its role in linking different molecular entities acs.orgacs.org. The ability to selectively modify peptides at specific positions is crucial for developing targeted therapeutics and advanced diagnostic tools, and this compound contributes to this field by providing a well-defined, protected building block.

Contributions to the Synthesis of Unnatural Amino Acid-Containing Peptides for Biological Probes

Advanced Analytical Characterization Techniques for Fmoc Dab Ac Oh Containing Peptides

High-Resolution Mass Spectrometry for Structural Elucidation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the primary structural verification and purity assessment of synthetic peptides, including those containing Fmoc-Dab(Ac)-OH. researchgate.net Unlike standard mass spectrometry, HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass analyzers, provide highly accurate mass measurements, typically with sub-ppm (parts-per-million) mass accuracy. researchgate.net This precision allows for the unambiguous determination of a peptide's elemental composition, confirming the successful incorporation of the Dab(Ac) residue and differentiating it from other potential modifications or isobaric amino acids.

During peptide synthesis, a host of impurities can arise from incomplete reactions, such as deletion sequences (missing an amino acid) or truncated sequences. almacgroup.com HRMS is exceptionally sensitive for detecting these process-related impurities, even when they co-elute with the main product in chromatographic separations. nih.gov For instance, a deletion of a single amino acid results in a distinct mass shift that is easily detectable by HRMS. nih.gov

Tandem mass spectrometry (MS/MS) experiments further enhance structural elucidation. In this technique, the full-length peptide ion is isolated and fragmented to produce a series of b- and y-ions. The resulting fragmentation pattern serves as a fingerprint of the amino acid sequence, allowing for direct sequence confirmation and localization of the Dab(Ac) modification within the peptide chain.

Research Findings: In a typical analysis of a crude synthetic peptide containing Dab(Ac), HRMS can identify and differentiate the target peptide from common synthesis-related impurities. The high mass accuracy allows for confident assignment of molecular formulas to the detected ions. For example, a study on a synthetic peptide drug product identified both amino acid deletion and insertion impurities that were not resolvable by standard HPLC-UV methods but were clearly distinguished using LC-HRMS. nih.gov This highlights the specificity and power of HRMS in quality control.

| Species | Theoretical Monoisotopic Mass (Da) | Observed Monoisotopic Mass (Da) | Mass Error (ppm) | Inference |

|---|---|---|---|---|

| Target Peptide | 583.2722 | 583.2719 | -0.51 | Successful Synthesis |

| Deletion Impurity (-Gly) | 526.2510 | 526.2508 | -0.38 | Deletion of Glycine |

| Incomplete Acetylation (Fmoc-Dab-OH) | 541.2616 | 541.2611 | -0.92 | Side-chain protecting group not fully removed |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Sequence Verification in Complex Peptides

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed atomic-level information on the structure, dynamics, and conformation of peptides in solution. nih.govmdpi.com While HRMS confirms the primary structure, NMR verifies the covalent bonding arrangement and elucidates the three-dimensional fold of peptides containing this compound. spectralservice.de

A complete and unambiguous assignment of all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances is the first step in any detailed NMR study. mdpi.com This is achieved through a combination of two-dimensional (2D) NMR experiments:

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify the spin systems of individual amino acid residues by revealing scalar couplings between protons within the same residue. mdpi.comsteelyardanalytics.com

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space (typically <5 Å), providing crucial distance restraints used to define the peptide's secondary and tertiary structure. mdpi.comnih.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly with their attached heteronuclei (¹³C or ¹⁵N), aiding in the assignment process. steelyardanalytics.com

Research Findings: NMR is routinely used to confirm the identity and structure of synthetic peptides. spectralservice.de For peptides lacking a defined structure, NMR can characterize the ensemble of conformations present in solution. mdpi.com Studies have shown that even for small, flexible peptides, NMR can detect subtle conformational changes induced by a single modified amino acid. nih.gov For instance, ¹H NMR can be used as a "fingerprint" to compare different batches of a synthetic peptide, ensuring structural consistency and purity. spectralservice.denih.gov

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| α-CH | 4.25 | 54.8 |

| β-CH₂ | 2.10, 1.95 | 25.3 |

| γ-CH₂ | 3.28 | 38.1 |

| Acetyl CH₃ | 2.01 | 22.5 |

| Acetyl C=O | - | 174.2 |

Advanced Chromatographic Methods for Purification and Research-Grade Purity Determination (e.g., RP-HPLC)

Advanced chromatographic techniques are fundamental to both the purification of crude synthetic peptides and the final assessment of their purity. americanpeptidesociety.org Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used and powerful method for the analysis and purification of synthetic peptides, including those containing this compound. pepdd.comnih.gov

RP-HPLC separates peptides based on their relative hydrophobicity. pepdd.com The crude peptide mixture is loaded onto a hydrophobic stationary phase (typically silica (B1680970) derivatized with C8 or C18 alkyl chains) and eluted with a gradient of increasing organic solvent, usually acetonitrile, in an aqueous mobile phase. lcms.czhplc.eu More hydrophobic peptides interact more strongly with the stationary phase and thus elute later. nih.gov

The purity of a peptide is typically assessed by integrating the peak area of the target peptide as a percentage of the total area of all peaks detected by UV absorbance, commonly at 210-230 nm where the peptide bond absorbs. almacgroup.com For research applications requiring high biological activity, purities of >95% are often necessary, while for in vivo studies, >98% purity is preferred. pepdd.com

Research Findings: Method development in RP-HPLC is crucial for achieving optimal separation of the target peptide from closely related impurities, such as deletion sequences or isomers, which may have very similar hydrophobicities. almacgroup.comalmacgroup.com The use of ion-pairing agents like trifluoroacetic acid (TFA) in the mobile phase is standard practice, as it sharpens peaks and improves resolution by masking residual silanol (B1196071) groups on the stationary phase and forming ion pairs with charged residues on the peptide. lcms.cz Systematic screening of different columns, gradients, and mobile phase additives is often performed to develop a robust method capable of resolving all significant impurities. almacgroup.comwaters.com For peptides containing this compound, the acetyl group on the side chain slightly increases the hydrophilicity compared to a longer alkyl chain, influencing its retention time and requiring specific optimization of the separation gradient.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 65% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time (Target Peptide) | 18.5 min |

| Purity Achieved | >98% |

Emerging Applications and Future Research Directions for Fmoc Dab Ac Oh

Novel Synthetic Methodologies and Improved Efficiency in Preparing Fmoc-Dab(Ac)-OH Derivatives

A significant development in the preparation of acetylated diaminobutyric acid derivatives is the advent of direct, one-step acetylation methods. This approach typically involves the reaction of Fmoc-protected 2,4-diaminobutyric acid (Fmoc-Dab-OH) with acetic anhydride (B1165640) in the presence of a base, such as N-methylmorpholine (NMM), often in an organic solvent like tetrahydrofuran (B95107) (THF) mdpi.com. This streamlined process circumvents the multi-step protection and deprotection sequences frequently required for other side-chain modifications on diaminobutyric acid sigmaaldrich.commedchemexpress.com. The direct acetylation yields this compound, which can then be purified using standard chromatographic techniques, such as reversed-phase chromatography, to achieve high purity suitable for subsequent solid-phase peptide synthesis (SPPS) mdpi.com.

The emphasis on high purity in Fmoc-amino acid building blocks is critical, as impurities can lead to truncated peptides, reduced yields, and complex purification challenges in peptide synthesis researchgate.net. Therefore, synthetic methods that ensure high purity and minimize side reactions, like the direct acetylation of this compound, contribute significantly to improving the efficiency and reproducibility of peptide synthesis campaigns mdpi.comresearchgate.net. Compared to other protection strategies, such as Boc or Alloc groups, acetylation offers advantages in terms of synthetic simplicity and orthogonality, making this compound a more practical building block sigmaaldrich.commedchemexpress.comnih.gov.

Data Table: Synthesis of this compound

| Method Description | Starting Material | Reagents | Solvent | Typical Yield | Purification Method | Key Advantage | Reference |

| Direct One-Step Acetylation | Fmoc-Dab-OH | Acetic anhydride, N-methylmorpholine (NMM) | THF | High | Reversed-phase chromatography | Streamlined process, high purity, good yield | mdpi.com |

Expansion of this compound Utility in Peptide-Based Materials Science

Fmoc-protected amino acids are increasingly recognized for their capacity to self-assemble into ordered nanostructures, forming supramolecular hydrogels and other functional biomaterials. While direct studies on this compound in materials science are nascent, its structural features suggest significant potential in this domain, building upon the established principles of Fmoc-amino acid self-assembly.

The self-assembly of Fmoc-amino acids into hydrogels is driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic effects, and particularly, π–π stacking interactions facilitated by the aromatic Fmoc group nih.govuniroma1.itnih.govrsc.org. These interactions lead to the formation of ordered fibrillar networks that can entrap large quantities of water, creating physical hydrogels. Examples include hydrogels formed from Fmoc-Phe-OH, Fmoc-Phe-Phe-OH, Fmoc-Trp-OH, and Fmoc-Lys-OH, which have found applications in drug delivery, tissue engineering, and as injectable biomaterials mdpi.comnih.govuniroma1.itnih.govrsc.org. The presence of the Fmoc group enhances hydrophobicity and promotes the formation of these stable supramolecular structures, often without the need for external cross-linking agents nih.govnih.gov.

This compound, possessing both the self-assembly-promoting Fmoc group and an acetylated side chain, is a promising candidate for similar materials science applications. The acetyl group on the diaminobutyric acid side chain can influence the compound's solubility, amphipathicity, and the specific nature of the non-covalent interactions it forms. This could lead to the development of novel hydrogels or nanostructures with tailored properties, such as controlled drug release kinetics, specific cell interactions, or enhanced mechanical stability. Research into incorporating such modified amino acids into peptide-based materials holds the potential to create advanced functional materials for biomedical applications.

Data Table: Fmoc-Amino Acids in Materials Science

| Fmoc-Amino Acid Derivative | Primary Self-Assembly Drivers | Resulting Nanostructure/Material | Key Applications in Materials Science | Reference(s) |

| Fmoc-Phe-OH | π–π stacking, Hydrogen bonding, Hydrophobic interactions | Hydrogels, Nanofibers | Drug delivery, injectables, cell scaffolding | nih.govnih.gov |

| Fmoc-Phe-Phe-OH | π–π stacking, Hydrogen bonding, Electrostatic interactions | Hydrogels | Drug delivery, injectable materials | nih.govuniroma1.itnih.gov |

| Fmoc-Trp-OH | π–π stacking, Hydrogen bonding, Hydrophobic interactions | Nanoparticles, Hydrogels | Drug delivery, nanoparticle carriers | mdpi.comnih.gov |

| Fmoc-Lys-OH | Hydrogen bonding, Electrostatic interactions | Hydrogels | Drug delivery | mdpi.com |

| Fmoc-FFpY | Electrostatic interactions, π–π stacking | Hydrogels | Drug delivery, injectable materials, potential for tissue engineering | rsc.org |

| Potential: this compound | Hydrogen bonding, π–π stacking, Acetyl group influence | Hydrogels, Nanostructures | Drug delivery, tissue engineering, biomaterials (inferred) | Inferred |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.